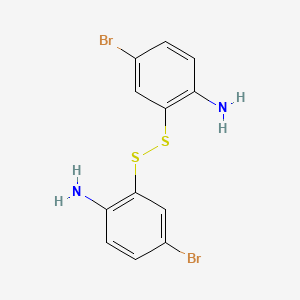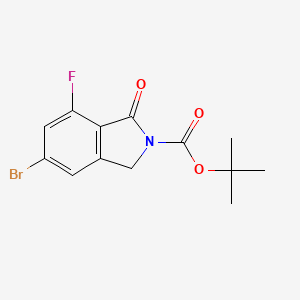![molecular formula C18H24N2O2 B8238102 tert-Butyl 5-ethyl-1H,3H,4H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B8238102.png)
tert-Butyl 5-ethyl-1H,3H,4H-pyrido[4,3-b]indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 5-ethyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2-carboxylate: is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-ethyl-1H,3H,4H-pyrido[4,3-b]indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 5-ethyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl 5-ethyl-1H,3H,4H-pyrido[4,3-b]indole-2-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology: In biological research, indole derivatives are known for their biological activities, including antiviral, anticancer, and antimicrobial properties. This compound can be used to study these activities and develop new therapeutic agents .
Medicine: In medicine, the compound’s potential therapeutic properties can be explored for drug development. Indole derivatives have shown promise in treating various diseases, and this compound could contribute to the development of new medications .
Industry: In the industrial sector, the compound can be used in the synthesis of dyes, pigments, and other materials. Its unique structure allows for the development of new materials with specific properties .
Mecanismo De Acción
The mechanism of action of tert-Butyl 5-ethyl-1H,3H,4H-pyrido[4,3-b]indole-2-carboxylate involves its interaction with specific molecular targets. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. The compound’s structure allows it to interact with multiple pathways, leading to its diverse biological activities .
Comparación Con Compuestos Similares
- tert-Butyl 1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Comparison: Compared to similar compounds, tert-Butyl 5-ethyl-1H,3H,4H-pyrido[4,3-b]indole-2-carboxylate stands out due to its unique combination of functional groups. The presence of both tert-butyl and ethyl groups, along with the pyridoindole core, provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propiedades
IUPAC Name |
tert-butyl 5-ethyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-5-20-15-9-7-6-8-13(15)14-12-19(11-10-16(14)20)17(21)22-18(2,3)4/h6-9H,5,10-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPKUBCORNENBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CN(CC2)C(=O)OC(C)(C)C)C3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butyl] 4-methylbenzenesulfonate](/img/structure/B8238043.png)



![Tert-butyl[3-(bromomethyl)phenoxy]acetate](/img/structure/B8238082.png)
![tert-butyl (3R)-3-[(2-aminophenyl)methylamino]pyrrolidine-1-carboxylate](/img/structure/B8238086.png)
![tert-butyl (3R)-3-[(2-nitrophenyl)methylamino]pyrrolidine-1-carboxylate](/img/structure/B8238091.png)
![tert-butyl 6-nitro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B8238094.png)



